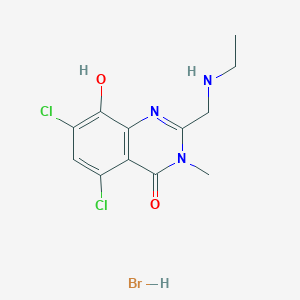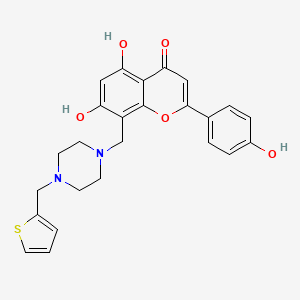
Parp1-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Parp1-IN-5 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in various cellular processes, including DNA repair, transcription regulation, and cell death. PARP1 inhibitors have gained significant attention in cancer therapy due to their ability to induce synthetic lethality in cancer cells with defective DNA repair mechanisms, particularly those with BRCA1 or BRCA2 mutations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Parp1-IN-5 involves multiple steps, starting with the preparation of key intermediates. One method involves dissolving 4-hydroxy-3-nitropyridine-5-carboxylic acid in toluene, followed by the addition of thionyl chloride and heating to 80°C for 2 hours. The reaction mixture is then heated to 100°C overnight. After cooling, methanol is added dropwise, and the reaction is carried out at room temperature for 5 hours. The product is then extracted and purified to obtain 6-chloro-5-nitronicotinic acid methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
化学反应分析
Types of Reactions
Parp1-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
科学研究应用
Parp1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP1 in various chemical processes.
Biology: Investigated for its effects on cellular processes such as DNA repair, transcription regulation, and apoptosis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP1.
作用机制
Parp1-IN-5 exerts its effects by selectively inhibiting the activity of PARP1. PARP1 is activated by binding to DNA single-strand and double-strand breaks, facilitating the recruitment of other repair proteins to promote DNA repair. By inhibiting PARP1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death in cancer cells with defective DNA repair mechanisms .
相似化合物的比较
Similar Compounds
Olaparib: A first-generation PARP1/2 inhibitor used in cancer therapy.
Rucaparib: Another PARP1/2 inhibitor with similar applications.
Niraparib: A PARP1/2 inhibitor used for treating ovarian cancer.
Saruparib (AZD5305): A selective PARP1 inhibitor with potent antitumor activity.
Uniqueness
Parp1-IN-5 is unique due to its high selectivity for PARP1 over other PARP family members, which reduces off-target effects and enhances its therapeutic potential. Its ability to induce synthetic lethality in BRCA1/2-mutated cancers makes it a promising candidate for targeted cancer therapy .
属性
分子式 |
C25H24N2O5S |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one |
InChI |
InChI=1S/C25H24N2O5S/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18/h1-6,11-13,28-30H,7-10,14-15H2 |
InChI 键 |
RNPMZVGNPDWZAV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)
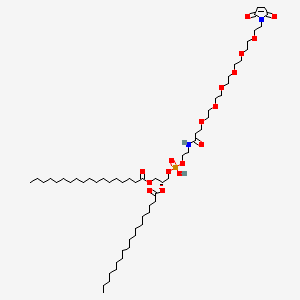
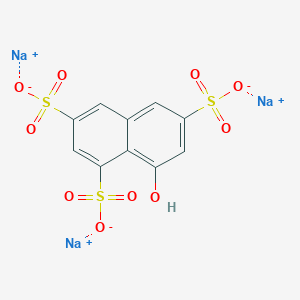
![2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11933092.png)
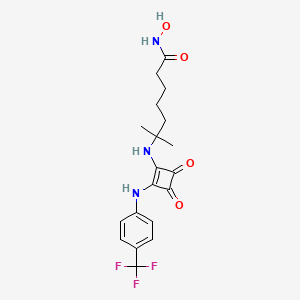
![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)
![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)
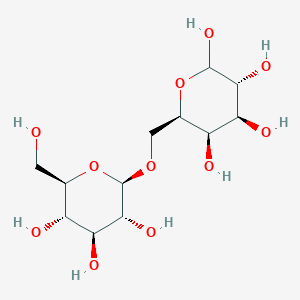
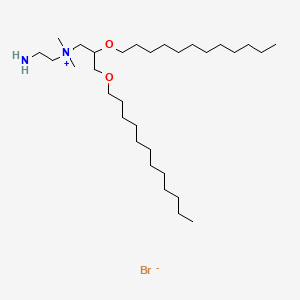
![(1S,2S,3R,3aS,8bR)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B11933121.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B11933125.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)

